molecular formula C10H16NO B1249545 1-Me-AZADO CAS No. 872598-44-2

1-Me-AZADO

Cat. No. B1249545
CAS RN: 872598-44-2
M. Wt: 166.24 g/mol
InChI Key: IBNXYCCLPCGKDM-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3-triazole-4-carboxamide oxyl radical (1-Me-AZADO) is a stable nitroxyl radical catalyst that has been developed for the highly efficient oxidation of alcohols. It exhibits superior catalytic proficiency to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), converting various sterically hindered alcohols to the corresponding carbonyl compounds in excellent yields (Shibuya et al., 2006).

Synthesis Analysis

This compound and its related compound AZADO (2-azaadamantane N-oxyl) are part of a class of highly efficient organocatalysts for oxidation processes. Their development marked a significant advancement in the field of organic synthesis, particularly in the oxidation of alcohols to carbonyl compounds. The synthesis involves the development of a stable nitroxyl radical, demonstrating the catalyst's efficiency in transforming sterically hindered alcohols with excellent yields, highlighting the method's applicability across a broad range of substrates (Shibuya et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its nitroxyl radical center, which plays a crucial role in its catalytic activity. The stability and efficiency of this compound as a catalyst are attributed to its unique molecular structure, which allows for the oxidation of alcohols under mild conditions. This structural attribute is pivotal for its superior catalytic proficiency compared to other nitroxyl radicals like TEMPO.

Chemical Reactions and Properties

This compound is primarily utilized in the oxidation of alcohols to carbonyl compounds. It functions efficiently under various conditions, converting sterically hindered alcohols to their corresponding carbonyl compounds with high yields. This capability demonstrates this compound's versatility and efficiency as a catalyst in organic synthesis. The chemical properties that make this compound an effective catalyst include its stability and the ability to participate in oxidation reactions without significant decomposition or loss of efficacy (Shibuya et al., 2006).

Physical Properties Analysis

The physical properties of this compound, such as its stability and solubility in various solvents, are crucial for its application as a catalyst. Its stability under reaction conditions and solubility in common organic solvents make it a versatile and efficient catalyst for alcohol oxidation. The radical's physical properties facilitate its ease of use in a wide range of reaction conditions, contributing to its widespread adoption in organic synthesis.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and catalytic activity, are foundational to its role in organic synthesis. Its ability to catalyze the oxidation of a wide range of alcohols, including those that are sterically hindered, to carbonyl compounds efficiently is a testament to its chemical robustness and versatility. The chemical stability of this compound under various conditions further underscores its effectiveness as a catalyst in organic synthesis processes.

Scientific Research Applications

Catalytic Performance in Alcohol Oxidation

1-Methyl-2-azaadamanane N-oxyl (1-Me-AZADO) has been utilized for the selective oxidation of alcohols. A study demonstrated the synthesis of SBA-15 supported this compound, which showed excellent catalytic activity for this purpose. Notably, this catalyst can be conveniently recovered and reused multiple times without significant loss of efficiency (Tian et al., 2021).

Development as an Organocatalyst

This compound has been developed as a part of a stable nitroxyl radical class of catalysts. It exhibits superior catalytic proficiency over TEMPO, a commonly used catalyst, especially in converting sterically hindered alcohols to corresponding carbonyl compounds (Shibuya et al., 2006).

Magnetic Bistability in Organic Crystals

This compound has shown interesting properties in the realm of organic crystals. The nitroxyl radical Me-AZADO exhibits magnetic bistability due to a radical/dimer interconversion. This transition is characterized by wide thermal hysteresis, indicating its potential in various scientific applications (Dragulescu-Andrasi et al., 2019).

Practical Preparation for Catalytic Applications

The preparation methods for this compound have been developed for its use in scalable routes, potentially extending to commercialization. These methods offer an environmentally friendly option for alcohol oxidation (Shibuya et al., 2011).

Use in Aerobic Alcohol Oxidation

This compound is effective in aerobic alcohol oxidation systems. It works under mild conditions at ambient pressure and temperature, offering a metal-salt-free system for catalytic oxidation of alcohols (Shibuya et al., 2011).

Safety and Hazards

1-Me-AZADO should be handled with care. Avoid formation of dust and aerosols. It should be stored at 2-8°C .

Future Directions

The highly active nature of AZADOs spurred researchers to exploit their further use in alcohol oxidations . A facile, green, one-pot oxidation of primary alcohols to carboxylic acids with broad substrate applicability has been developed by employing an expedient catalytic system consisting of the oxoammonium salt [1-Me-AZADO+X−(X=Cl, BF4)]/NaClO2 .

properties

InChI

InChI=1S/C10H16NO/c1-10-5-7-2-8(6-10)4-9(3-7)11(10)12/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXYCCLPCGKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)N2[O]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468856
Record name 1-Me-AZADO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872598-44-2
Record name 1-Me-AZADO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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